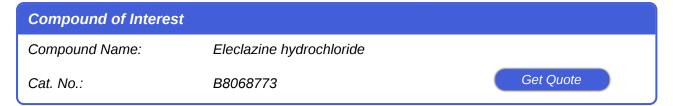


Managing Eleclazine hydrochloride variability in experimental results

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Technical Support Center: Eleclazine Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Eleclazine hydrochloride**. Our aim is to help you manage variability and achieve reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Eleclazine hydrochloride**?

Eleclazine hydrochloride is a selective inhibitor of the cardiac late sodium current (INaL)[1][2] [3][4][5]. It shows a high degree of selectivity for the late sodium current over the peak sodium current (INa,peak), which is thought to contribute to its favorable safety profile by reducing the likelihood of proarrhythmic effects often associated with less selective sodium channel blockers[6]. By inhibiting the late sodium current, Eleclazine helps to prevent the sodium and calcium overload in cardiac myocytes that is associated with various pathological conditions, including myocardial ischemia and certain arrhythmias[7][8][9][10].

Q2: What are the recommended solvent and storage conditions for **Eleclazine hydrochloride**?







Eleclazine hydrochloride is soluble in DMSO, with concentrations of 50 mg/mL (110.66 mM) and 100 mg/mL (221.32 mM) being reported; sonication may be required to fully dissolve the compound[1][2]. It has very low solubility in water[1]. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL[2].

For storage, it is recommended to keep the solid powder at -20°C for up to three years[2]. Stock solutions in DMSO should be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[2]. For short-term use (within one week), aliquots can be stored at 4°C[2].

Q3: What is the known IC50 of Eleclazine hydrochloride?

The IC50 of Eleclazine can vary depending on the experimental conditions, such as the specific ion channel subtype, cell type, and electrophysiological protocol used. Below is a summary of reported IC50 values.



Target	Cell Type/Model	IC50	Reference
Late Na+ Current (INaL)	Rabbit ventricular myocytes (ATX-II enhanced)	0.7 μΜ	[2][6]
Late Na+ Current (INaL)	Human cardiac voltage-gated sodium channels	0.62 ± 0.12 μM	[11]
Late Na+ Current (INaL)	Rat ventricular myocytes (ATX-II activated)	~200 nM	[12]
Late Na+ Current (INaL)	Rat atrial myocytes (ATX-II activated)	~200 nM	[12]
Peak Na+ Current (INaP) - Use- Dependent Block (10 Hz)	Human iPSC-derived cardiomyocytes	0.6 μΜ	[13][14]
Potassium Current (IKr)	-	~14.2 µM	[1][4][5][15]

Q4: Does Eleclazine exhibit use-dependent effects?

Yes, Eleclazine exhibits use-dependent block of the sodium channel. This means its inhibitory effect is more pronounced at higher frequencies of channel activation[12][13][16]. This property is significant as it suggests that Eleclazine may be more effective in tissues that are rapidly firing, such as during tachyarrhythmias, while having minimal effects on normally functioning cardiac tissue[6][13].

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results when working with **Eleclazine hydrochloride**.

Problem 1: Inconsistent results in electrophysiology recordings.



- Possible Cause: Variability in Drug Preparation and Application
 - Solution: Due to its low aqueous solubility, ensure Eleclazine hydrochloride is fully dissolved in DMSO before preparing your final working solution[1]. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent effects on ion channel function[2]. Prepare fresh working solutions daily from a frozen stock to ensure compound stability.
- Possible Cause: Poor Cell Health or Seal Formation in Patch-Clamp Experiments
 - Solution: Ensure the health of your isolated cells or tissue slices. Poor cell viability can
 lead to unstable recordings. For patch-clamp experiments, a high-resistance "giga-seal" is
 crucial for accurate measurements. If you are having trouble forming a seal, try changing
 the pipette tip and ensure your solutions are correctly prepared and filtered[17].
- Possible Cause: Electrical Noise
 - Solution: Electrophysiology rigs are sensitive to electrical noise from nearby equipment.
 Ensure proper grounding of all components and consider using a Faraday cage[18][19].
 Turn off unnecessary electronic devices in the vicinity during recordings[18].

Problem 2: Unexpected off-target effects.

- Possible Cause: High Drug Concentration
 - Solution: While Eleclazine is selective for the late sodium current, at higher concentrations, it can inhibit other ion channels, such as the potassium current (IKr) with an IC50 of approximately 14.2 μM[1][4][5][11][15]. Ensure you are using a concentration range appropriate for selective INaL inhibition. Refer to the IC50 table above for guidance.

Problem 3: Difficulty replicating in vivo findings in an in vitro setting.

- Possible Cause: Differences in Experimental Conditions
 - Solution: In vivo and in vitro experimental conditions can vary significantly. Factors such as temperature, pH, and the presence of metabolites can influence drug activity. When designing in vitro experiments, try to mimic physiological conditions as closely as possible.



For example, most in vitro cardiac electrophysiology studies are conducted at or near physiological temperature (36-37°C)[9].

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current (INaL)

This protocol is a general guideline for measuring INaL in isolated cardiac myocytes. Specific parameters may need to be optimized for your cell type and experimental setup.

• Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit, rat) using established enzymatic digestion protocols. Allow the cells to stabilize for at least 5-10 minutes after achieving the whole-cell configuration before recording[10].

Solutions:

- Bath Solution (extracellular): (in mM) 135 NaCl, 4.6 CsCl, 1.8 CaCl2, 1.1 MgSO4, 10 HEPES, 10 glucose, and 0.01 nitrendipine (to block L-type Ca2+ channels), pH adjusted to 7.4 with NaOH[10].
- Pipette Solution (intracellular): Specific composition can vary, but a typical solution might contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.

Recording:

- Use a patch-clamp amplifier and data acquisition software.
- Maintain a holding potential of -120 mV[10].
- To measure INaL, apply a depolarizing step to -20 mV for a duration of 220 ms. The late current is typically measured as the current amplitude between 210 and 220 ms after the start of the depolarizing pulse[10].
- To enhance the late sodium current for easier measurement, a late INa enhancer such as Anemonia sulcata toxin II (ATX-II) can be used[6][8][9][12].

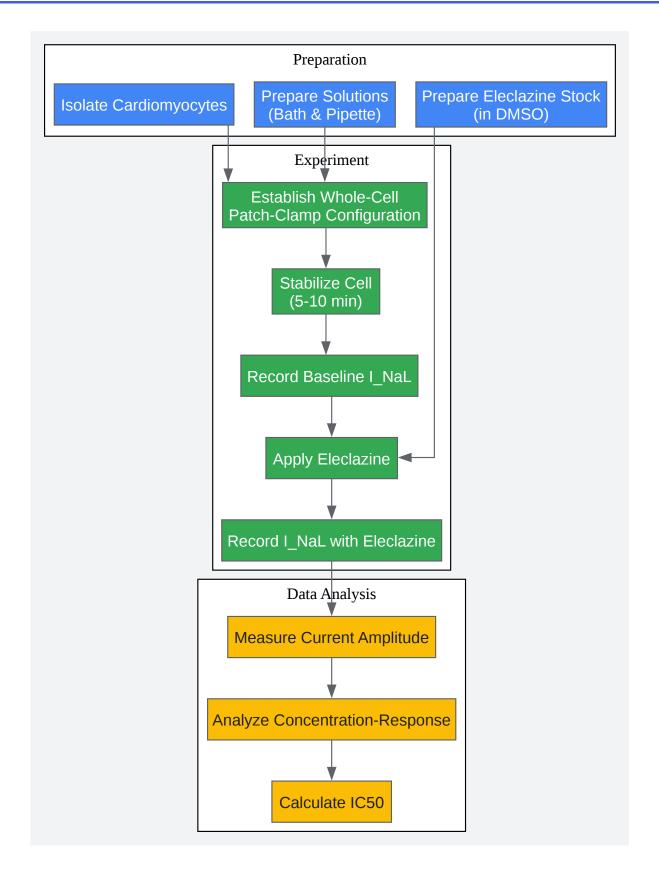
Data Analysis:



- Measure the amplitude of the current in the specified window before and after the application of Eleclazine.
- To determine the IC50, fit the concentration-response data to the Hill equation[10].

Visualizations

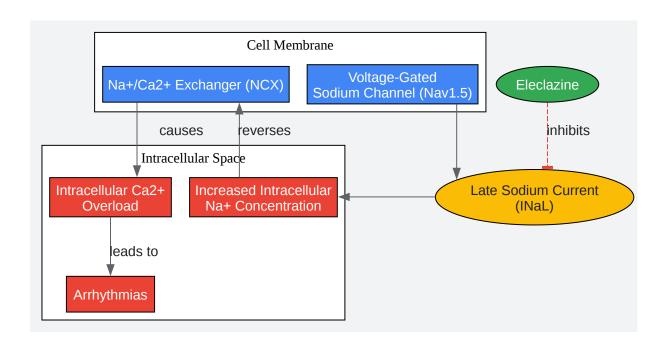




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Caption: Workflow for Electrophysiological Analysis of Eleclazine.





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Caption: Mechanism of Action of **Eleclazine Hydrochloride**.

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